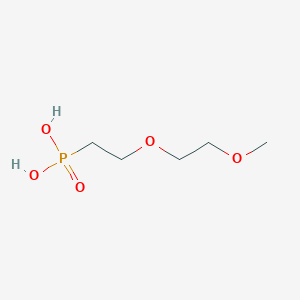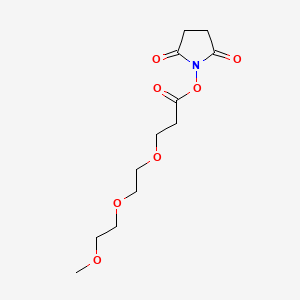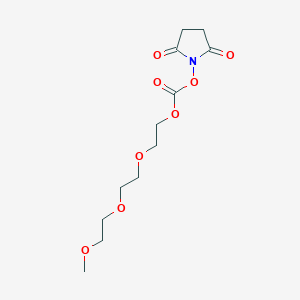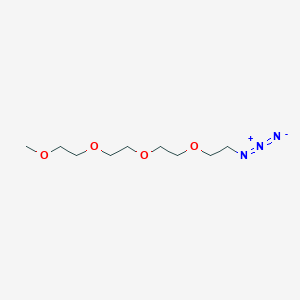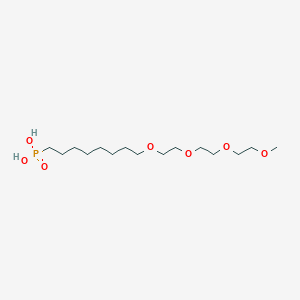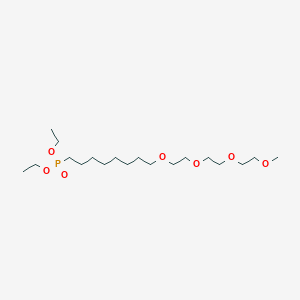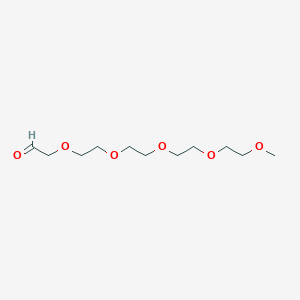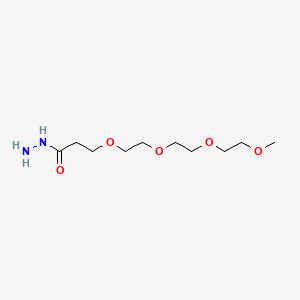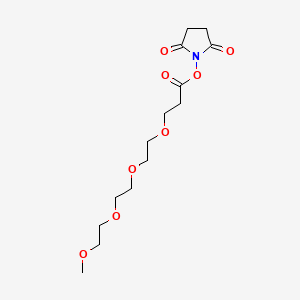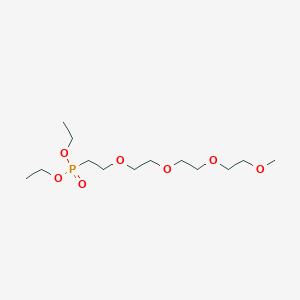
MRS3558
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MRS3558 is an A3 adenosine receptors Agonist.
Applications De Recherche Scientifique
Magnetic Relaxation Switches (MRS)
MRS technology, including magnetic relaxation switches (MRS), is utilized for detecting molecular interactions using magnetic relaxation measurements and magnetic resonance imaging (MRI). These magnetic nanosensors are highly efficient in detecting interactions in complex biological samples and have potential for in vivo applications. They are applicable in homogeneous assays, microfluidic systems, magnetic readouts of arrays, and magnetic force microscopy, potentially extending to in vivo imaging (Perez et al., 2002).
Pediatric Neurology Research
Proton magnetic resonance spectroscopy (MRS) is emerging as a critical technology in pediatric neurology. It offers noninvasive assessment of regional brain biochemistry, aiding in predicting outcomes in acquired brain injuries and documenting disturbances in neurometabolic disorders. It has also been useful in epilepsy for localizing epileptogenic zones (Novotny et al., 1998).
Neuropsychiatric Applications
MRS is a noninvasive tool for investigating in vivo biochemistry, particularly in neuropsychiatric research. It has been used to study Alzheimer's disease, schizophrenia, affective disorders, and more. MRS has provided insights into neurotransmitter systems and helped in understanding the pharmacokinetic properties of psychotropic medications (Passe et al., 1995).
Cancer Research
In cancer research, MRS has been instrumental in interrogating metabolite distributions in living cells and tissues. It has significant applications in measuring tumor biomarkers and monitoring the effects of anticancer therapies (Gillies & Morse, 2005).
Prostate Cancer Research
NMR spectroscopy and MRSI have evolved in prostate cancer detection and diagnosis, integrating into clinical practice. These technologies have helped establish NMR-based prostate cancer metabolomics and could shape the future of prostate cancer diagnosis (Defeo et al., 2011).
Cerebral Ischemia in Animal Models
MRS, along with MRI, has played a significant role in investigating cerebral ischemia in animal experimental research. It has been used to analyze pathomechanisms of disease evolution and in studies involving genetic engineering of transgenic animals (Hoehn et al., 2001).
Psychiatry Research
MRS has been applied in psychiatry to study anxiety, affective disorders, dementia, schizophrenia, and neurodevelopmental disorders. It has the potential for differential diagnosis and monitoring illness progression, as well as understanding the metabolic effects of psychiatric treatments (Frangou & Williams, 1996).
Lung Injury and MRS3558
MRS3558, an A3 adenosine receptor agonist, was investigated for its effects on lung injury after in vivo reperfusion. The study found that early attenuation of injury with MRS3558 treatment was beneficial beyond the immediate period after reperfusion, suggesting its potential for long-term therapeutic effects (Matot et al., 2008).
Propriétés
Numéro CAS |
793695-40-6 |
|---|---|
Nom du produit |
MRS3558 |
Formule moléculaire |
C20H20Cl2N6O3 |
Poids moléculaire |
463.32 |
Nom IUPAC |
(1S,2R,3S,4R,5S)-4-[2-chloro-6-[(3-chlorophenyl)methylamino]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C20H20Cl2N6O3/c1-23-18(31)20-7-11(20)13(14(29)15(20)30)28-8-24-12-16(25-19(22)26-17(12)28)27(2)10-5-3-4-9(21)6-10/h3-6,8,11,13-15,29-30H,7H2,1-2H3,(H,23,31)/t11-,13-,14+,15+,20+/m1/s1 |
Clé InChI |
WBUOCDGSBFEIOR-DDDALXFXSA-N |
SMILES |
O=C([C@]12[C@@H](O)[C@@H](O)[C@H](N3C=NC4=C(N(C5=CC=CC(Cl)=C5)C)N=C(Cl)N=C34)[C@@]1([H])C2)NC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MRS3558; MRS 3558; MRS-3558. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





